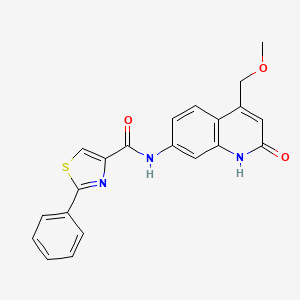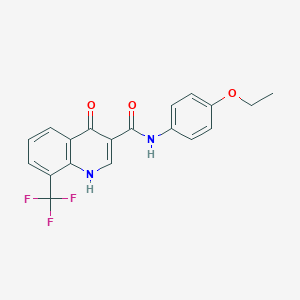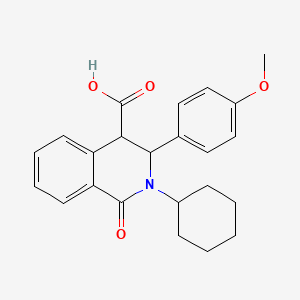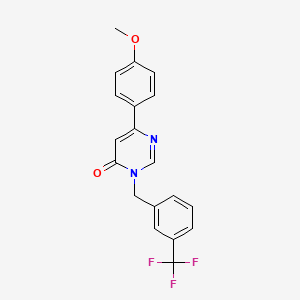
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate
Overview
Description
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a benzyl ester. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known that tert-butoxycarbonyl (boc) protected amino acids, such as this compound, are often used in peptide synthesis .
Mode of Action
The compound (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate interacts with its targets through the formation of amide bonds, a common process in peptide synthesis . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Pharmacokinetics
It is known that the boc group can be removed under certain conditions, which may affect the compound’s bioavailability .
Result of Action
It is known that the compound can participate in peptide synthesis, potentially leading to the formation of dipeptides .
Action Environment
It is known that the boc group can be removed under certain conditions, which may be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves multiple steps. One common method starts with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The iodination step can be achieved using iodine and a suitable oxidizing agent . The final esterification step involves the reaction of the intermediate with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc protecting group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with azide would yield an azido derivative .
Scientific Research Applications
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-bromobutanoate: Similar structure but with a bromine atom instead of iodine.
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate: Contains a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate makes it more reactive in substitution reactions compared to its bromine and chlorine analogs . This increased reactivity can be advantageous in certain synthetic applications.
Properties
IUPAC Name |
benzyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVYMKABCFNGIG-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCI)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate](/img/structure/B2573138.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2573139.png)
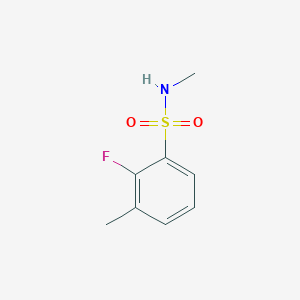
![4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide](/img/structure/B2573142.png)
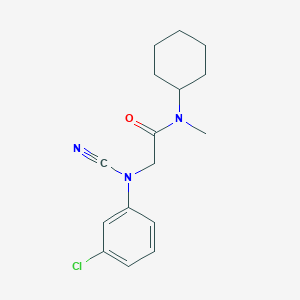

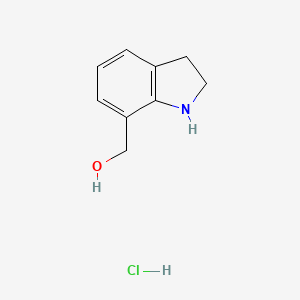
![5-(3-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2573147.png)
![3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
